3-Hydroxyindole-2-carboxylic acid methyl ester
Overview
Description
3-Hydroxyindole-2-carboxylic acid methyl ester is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Types of Reactions:
Oxidation: 3-Hydroxyindole-2-carboxylic acid methyl ester can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, often altering its biological activity.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Hydroxyindole-2-carboxylic acid methyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to active sites, modulating the activity of these targets. This binding can inhibit or activate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
- Methyl 2-methyl-1H-indole-3-carboxylate
- Ethyl 2-methyl-1H-indole-3-carboxylate
- 1-Methylindole-3-carboxaldehyde
Comparison: 3-Hydroxyindole-2-carboxylic acid methyl ester is unique due to the presence of a hydroxyl group at the 3-position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
methyl 3-hydroxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXPKBLHFSXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392549 | |
Record name | Methyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31827-04-0 | |
Record name | Methyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 3-hydroxyindole-2-carboxylate a valuable building block in organic synthesis?
A: Methyl 3-hydroxyindole-2-carboxylate possesses three potential alkylation sites: the oxygen atom, the carbon at the 2-position (C-2), and the nitrogen atom. This versatility allows for diverse chemical modifications, making it a valuable starting material for synthesizing complex molecules. For example, researchers successfully synthesized a pyrimidine derivative [] and various spiro and tricyclic compounds featuring the indole framework [] using alkylation strategies with this compound.
Q2: What are the potential applications of the compounds synthesized using Methyl 3-hydroxyindole-2-carboxylate as a starting material?
A: The synthesized compounds, particularly the indole-fused heterocycles, hold promise for various medicinal applications. For instance, researchers developed pyrimido[5,4-c][1]benzazepines and []benzoxepino[5,4-c]pyrimidin-4(3H)-ones that exhibited promising anti-platelet aggregation activity, surpassing even aspirin in their efficacy []. This highlights the potential of Methyl 3-hydroxyindole-2-carboxylate derivatives as a valuable source for developing novel therapeutic agents.
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